molecular formula C19H18N2O4 B5005963 ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

Cat. No.: B5005963
M. Wt: 338.4 g/mol
InChI Key: LVOKLBLIKFFPLW-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is an organic compound that belongs to the class of esters This compound features a complex structure with multiple functional groups, including an ester group, an oxadiazole ring, and a methyl-substituted phenyl group

Properties

IUPAC Name

ethyl 4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-23-19(22)15-8-10-16(11-9-15)24-12-17-20-18(21-25-17)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOKLBLIKFFPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate typically involves multiple steps. One common method starts with the preparation of 4-methylphenyl hydrazine, which is then reacted with ethyl 4-formylbenzoate to form the corresponding hydrazone. This intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring. Finally, the esterification of the resulting compound with ethanol in the presence of an acid catalyst yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various reduced heterocycles.

Scientific Research Applications

Ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with similar ester functional group but lacking the oxadiazole ring.

    4-Methylphenyl benzoate: Similar aromatic structure but without the oxadiazole ring.

    Ethyl 4-methoxybenzoate: Contains a methoxy group instead of the oxadiazole ring.

Uniqueness

Ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

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